molecular formula C7H5BrClNO B8095497 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one

Cat. No.: B8095497
M. Wt: 234.48 g/mol
InChI Key: RUICFFIMIAZNOZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one is a halogenated pyridine derivative featuring a ketone group at the 3-position of the pyridine ring, with bromine and chlorine substituents at the 4- and 6-positions, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of hydrazide derivatives via condensation reactions with hydrazines . Its structural uniqueness arises from the electron-withdrawing effects of the halogens, which influence its reactivity and physical properties.

Properties

IUPAC Name

1-(4-bromo-6-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)5-3-10-7(9)2-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUICFFIMIAZNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-acetylpyridine. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a catalyst to facilitate the halogenation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study highlighted the synthesis of various pyridine derivatives, demonstrating their effectiveness against human cancer cell lines, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that similar compounds exhibit broad-spectrum antifungal and antibacterial properties. For example, a series of pyridine-based compounds were tested against several pathogens, showing promising results in inhibiting fungal growth with EC50 values indicating moderate to high efficacy . This positions this compound as a potential candidate for developing new antimicrobial agents.

Fungicidal Activity

In agricultural research, the compound's potential as a fungicide has been explored. A study synthesized several derivatives and evaluated their effectiveness against phytopathogenic fungi. The results revealed that certain derivatives demonstrated significant antifungal activity, with some exhibiting EC50 values lower than those of established fungicides . This suggests that this compound could be developed into an effective agricultural fungicide.

Synthesis of Functional Materials

The unique chemical properties of this compound make it a valuable precursor in the synthesis of functional materials. Its ability to participate in various chemical reactions allows for the creation of polymers and other materials with specific desired properties. Research into the polymerization of pyridine derivatives has shown that they can enhance the thermal stability and mechanical strength of materials .

Data Tables

Application AreaCompound ActivityEC50 Values (mg/L)Reference
Medicinal ChemistryAnticancer (cell lines)Various
Agricultural ScienceAntifungal (Sclerotinia sclerotiorum)1.59
Material SciencePolymer synthesisNot specified

Case Studies

Case Study 1: Anticancer Activity
A recent investigation focused on synthesizing and testing a series of pyridine derivatives for their anticancer activity against breast cancer cells. The study found that modifications to the bromine and chlorine substituents significantly influenced the potency of the compounds, with some achieving IC50 values in the nanomolar range .

Case Study 2: Agricultural Fungicide Development
In another study, researchers synthesized several analogs of this compound and tested them against common agricultural pathogens such as Botrytis cinerea. The most effective compound exhibited an EC50 value comparable to commercial fungicides, indicating its potential as a new crop protection agent .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s closest analogs differ in halogen positioning and substituent types. Key structural comparisons include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Similarity Score
1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one Not provided 4-Br, 6-Cl, 3-COCH3 C7H5BrClNO ~250.48 Reference
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 886365-47-5 5-Br, 2-Cl, 3-COCH3 C7H5BrClNO ~250.48 0.84
1-(2-Chloropyridin-4-yl)ethanone 23794-15-2 2-Cl, 4-COCH3 C7H6ClNO 155.58 0.78
1-(6-Bromo-3-chloropyridin-2-yl)ethanone 1256833-53-0 6-Br, 3-Cl, 2-COCH3 C7H5BrClNO 234.48 N/A
  • Substituent Positioning: The 4-Bromo-6-chloro configuration in the target compound creates steric and electronic effects distinct from analogs like 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.
  • Electronic Effects : Chlorine at the 6-position (target) versus 2-position (CAS 23794-15-2) alters the electron density distribution on the pyridine ring, impacting intermolecular interactions and solubility .

Spectral and Analytical Data

  • HRMS : Analogs like (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)ethan-1-one (3d) show precise HRMS matching (Δ < 0.0001 m/z), underscoring the reliability of mass spectrometry for structural validation .
  • NMR : 1H-NMR of hydrazide derivatives (e.g., compound 9 from 1-(4-bromophenyl)ethan-1-one) reveals deshielded ketone protons at δ 2.5–3.0 ppm, a pattern expected for the target compound .

Crystallographic and Molecular Packing

While crystallographic data for the target compound are unavailable, related structures (e.g., 1-[5-(4-bromophenyl)pyrazolyl]ethanone) show hydrogen-bonded networks stabilizing crystal lattices, a feature likely shared due to analogous functional groups .

Biological Activity

1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with bromine and chlorine atoms, which may influence its biological activity. The structural formula can be represented as follows:

C10H8BrClN(Molecular Weight 263 54 g mol)\text{C}_{10}\text{H}_{8}\text{BrClN}\quad (\text{Molecular Weight 263 54 g mol})

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against SARS-CoV-2.
  • Antimicrobial Properties : The compound exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by substituents on the pyridine ring. The following table summarizes key findings from SAR studies:

CompoundSubstituentIC50 (μM)Biological Activity
A4-Bromo2.46Antiviral
B6-Chloro3.32Antimicrobial
CMethyl4.79Anticancer
DCyano7.39Antifungal

Antiviral Activity

A study highlighted the antiviral potential of similar compounds against SARS-CoV-2, where derivatives with bromine and chlorine substitutions demonstrated improved inhibitory effects compared to their non-substituted counterparts. The most effective derivative exhibited an IC50 value of 2.46 μM, indicating strong potential for further development as antiviral agents .

Antimicrobial Properties

Research focused on the antimicrobial efficacy against several bacterial strains revealed that the compound inhibited growth effectively at concentrations ranging from 0.5 to 10 μg/mL. Notably, it showed pronounced activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as a broad-spectrum antimicrobial agent .

Anticancer Studies

In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives of this compound could reduce cell viability significantly, with IC50 values ranging from 5 to 15 μM. These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .

Q & A

Q. What synthetic methods are commonly employed to prepare 1-(4-Bromo-6-chloropyridin-3-yl)ethan-1-one?

  • Methodological Answer: The compound can be synthesized via bromination of a pre-functionalized pyridinyl acetophenone precursor. A typical procedure involves reacting the acetophenone derivative with bromine (1.0 equiv) in diethyl ether at 0°C, followed by quenching with saturated NaHCO₃ and crystallization from ethanol to isolate the product . Stoichiometric control and low temperatures are critical to avoid over-bromination.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer:
  • ¹H NMR: The CH₂Br group typically appears as a singlet at δ 4.3–4.8 ppm, while aromatic protons from the pyridine ring resonate at δ 6.7–7.2 ppm (split based on substitution patterns) .
  • HRMS: Molecular ion peaks ([M+H]⁺) are used to confirm the molecular formula, with exact mass matching calculated values (e.g., 437.0051 for related bromo-chloro compounds) .

Q. What crystallization strategies optimize purity for halogenated ethanones?

  • Methodological Answer: Slow evaporation from ethanol or ethyl acetate yields high-purity crystals. Monitoring via X-ray diffraction (XRD) ensures phase homogeneity, as demonstrated for analogous bromo-chloro systems crystallizing in monoclinic P21/c space groups .

Advanced Research Questions

Q. How can competing bromination pathways be controlled to achieve regioselectivity?

  • Methodological Answer: Electronic and steric effects of the chloro substituent direct bromination to the para position on the pyridine ring. Solvent polarity (e.g., Et₂O vs. THF) and stepwise bromine addition minimize di-substitution, as shown in optimized protocols for aryl ethanones .

Q. What analytical challenges arise in NMR interpretation, and how are they resolved?

  • Methodological Answer: Signal overlap from aromatic protons is mitigated using 2D NMR (e.g., COSY, HSQC) to assign coupling patterns. For example, DEPT-135 clarifies CH₂Br vs. aromatic CH groups, while NOESY identifies spatial proximity in crowded spectra .

Q. How do electronic effects of Br/Cl substituents influence cross-coupling reactivity?

  • Methodological Answer: The electron-withdrawing Br and Cl groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. In Suzuki-Miyaura couplings, Pd catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance from the pyridine ring .

Q. What crystallographic refinement strategies address disorder in halogenated systems?

  • Methodological Answer: SHELXL refinement (via Olex2 or SHELXTL) applies restraints to disordered Br/Cl positions. Hydrogen-bonding motifs (e.g., C=O⋯H-N interactions) are analyzed using graph-set notation to validate packing models .

Q. How can DFT calculations complement experimental data for electronic structure analysis?

  • Methodological Answer: Geometry optimization at the B3LYP/6-311+G(d,p) level predicts IR vibrational modes and NMR chemical shifts. Frontier orbital analysis (HOMO-LUMO gaps) correlates with reactivity in nucleophilic attacks, validated against experimental kinetic data .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous bromo-chloro ethanones: How to validate?

  • Methodological Answer: Variations arise from polymorphic forms or solvent-trapped crystals. Differential Scanning Calorimetry (DSC) and variable-temperature XRD distinguish true melting points from decomposition events. For example, 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one melts at 65–66°C, but impurities can lower observed values .

Q. Conflicting reactivity in nucleophilic substitutions: Steric vs. electronic dominance?

  • Methodological Answer:
    Steric hindrance from the pyridine ring often outweighs electronic effects. Kinetic studies (e.g., competition experiments with NaCN in DMF) quantify substitution rates. Computational Mulliken charges identify nucleophilic attack sites, reconciling divergent literature reports .

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